molecular formula C9H7ClN2O3 B1443778 Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-76-5

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B1443778
CAS RN: 1190312-76-5
M. Wt: 226.61 g/mol
InChI Key: OZOIXOGLWBMUMV-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a compound that has a molecular weight of 192.17 . It’s a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is 1S/C9H8N2O3/c1-14-9(13)6-7-5(11-8(6)12)3-2-4-10-7/h2-4,11-12H,1H3 . This can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a solid substance stored in dry conditions at 2-8°C .

Scientific Research Applications

Chemistry and Compound Synthesis

Studies have shown that Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its analogs play a critical role in the synthesis of complex organic compounds. For example, the synthesis and reactivity of pyrrolo[2,3-b]pyridine derivatives have been explored for their potential applications in medicinal chemistry and as key scaffolds in drug development (Wenglowsky, 2013). These compounds exhibit versatility in binding with kinases, making them crucial for designing kinase inhibitors that have broad therapeutic applications.

Material Science

In material science, derivatives of Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate have been utilized in the development of new materials with specific optical properties. The research on diketopyrrolopyrroles, for example, highlights their utility as high-quality pigments and in applications such as solar cells and fluorescence imaging due to their outstanding stability and fluorescence quantum yield (Grzybowski & Gryko, 2015).

Biochemical Applications

Biochemically, the reactivity and modifications of pyrrolo[2,3-b]pyridine derivatives are studied for their biological activities. Certain modifications in the structure of these compounds can lead to variations in their biological efficacy, demonstrating the potential for the development of novel therapeutic agents with improved pharmacological profiles (Veinberg et al., 2015).

Environmental Chemistry

Additionally, the understanding of how these compounds interact with environmental factors is crucial. Studies investigating the sorption of related phenoxy herbicides to soil and organic matter provide insights into the environmental behavior of such compounds, which is essential for assessing their environmental impact and for developing methods to mitigate potential risks (Werner et al., 2012).

Mechanism of Action

While the mechanism of action for “Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is not specified, similar 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Safety and Hazards

The safety information for “Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

The research on similar 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing these compounds as potential inhibitors for the FGFR signaling pathway . These compounds could represent an attractive strategy for cancer therapy .

properties

IUPAC Name

methyl 6-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-9(14)5-2-6(10)11-8-4(5)3-7(13)12-8/h2H,3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOIXOGLWBMUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855888
Record name Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS RN

1190312-76-5
Record name Methyl 6-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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